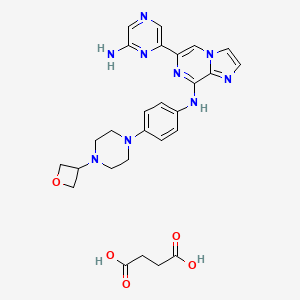
Lanraplenib (monosuccinate)
概要
説明
Lanraplenib (monosuccinate) is a highly selective and orally active spleen tyrosine kinase inhibitor. It is primarily being developed for the treatment of inflammatory diseases and certain types of leukemia. Lanraplenib (monosuccinate) inhibits spleen tyrosine kinase activity in platelets via the glycoprotein VI receptor without prolonging bleeding time in monkeys or humans .
準備方法
Industrial Production Methods: Industrial production of Lanraplenib (monosuccinate) would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .
化学反応の分析
Types of Reactions: Lanraplenib (monosuccinate) primarily undergoes metabolic reactions in the body. These include:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of specific functional groups.
Substitution: Occurs at various positions on the molecule depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Typically uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various metabolites that are further processed and excreted by the body .
科学的研究の応用
Lanraplenib (monosuccinate) has several scientific research applications:
Chemistry: Used as a tool compound to study spleen tyrosine kinase inhibition.
Biology: Investigated for its effects on B cell activation, maturation, and immunoglobulin production.
Medicine: Being developed for the treatment of autoimmune diseases such as systemic lupus erythematosus and lupus nephritis.
作用機序
Lanraplenib (monosuccinate) exerts its effects by selectively inhibiting spleen tyrosine kinase, a nonreceptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor. This inhibition blocks the activation, maturation, and survival of B cells, thereby reducing the production of proinflammatory cytokines and immunoglobulins. The molecular targets and pathways involved include the inhibition of spleen tyrosine kinase-mediated phosphorylation of downstream signaling proteins .
類似化合物との比較
Lanraplenib (monosuccinate) is compared with other spleen tyrosine kinase inhibitors such as entospletinib and fostamatinib. While all these compounds inhibit spleen tyrosine kinase, Lanraplenib (monosuccinate) is noted for its enhanced selectivity and more favorable pharmacologic properties. Similar compounds include:
Entospletinib: Another spleen tyrosine kinase inhibitor with clinical activity in acute myeloid leukemia.
Fostamatinib: A spleen tyrosine kinase inhibitor used for the treatment of chronic immune thrombocytopenia .
Lanraplenib (monosuccinate) stands out due to its improved selectivity and pharmacokinetic profile, making it a promising candidate for further development in various therapeutic areas.
特性
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFRSTNNWJHWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N9O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-carboxylate](/img/structure/B3028184.png)

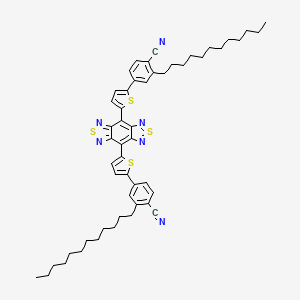
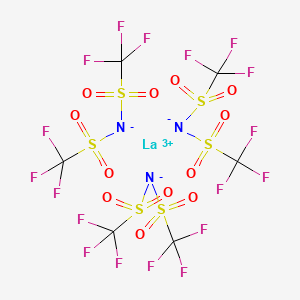
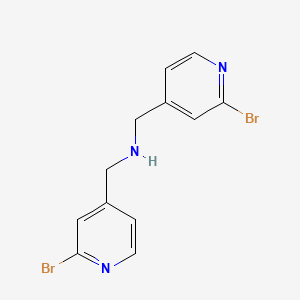
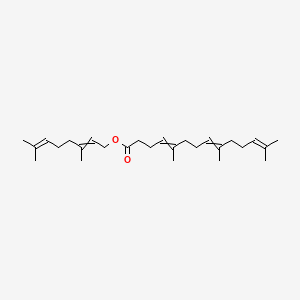
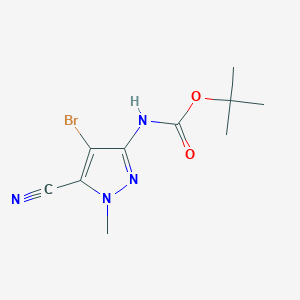
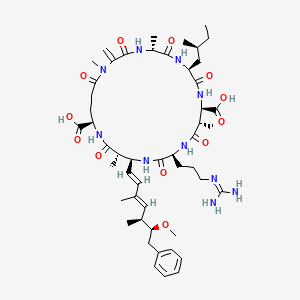
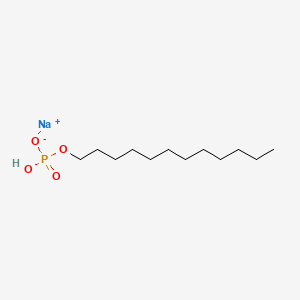
![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)
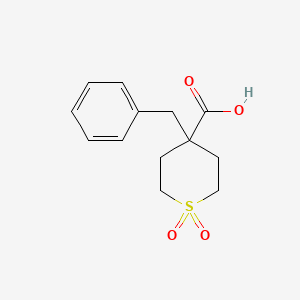
![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)
![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)

